A Technical Guide to the Chemical Properties of 2-Hydroxypropyl Stearate
A Technical Guide to the Chemical Properties of 2-Hydroxypropyl Stearate
To: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Core Chemical Properties, Synthesis, Analysis, and Pharmaceutical Applications of 2-Hydroxypropyl Stearate (B1226849).
Executive Summary
This technical guide provides a comprehensive overview of 2-hydroxypropyl stearate (CAS No: 1323-39-3), a significant fatty acid ester utilized in the pharmaceutical and cosmetic industries. The document details its core chemical and physical properties, provides established experimental protocols for its synthesis and analytical characterization, and discusses its functional role as an excipient in drug development. While its physical characteristics and formulation applications are well-documented, this guide also clarifies that there is no current scientific literature attributing specific pharmacological activity or involvement in biological signaling pathways to 2-hydroxypropyl stearate. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using standardized diagrams.
Core Chemical and Physical Properties
2-Hydroxypropyl stearate, also known as propylene (B89431) glycol monostearate, is the monoester of stearic acid and 1,2-propanediol. It is a nonionic surfactant characterized by a long, lipophilic alkyl chain and a polar head containing a free hydroxyl group, which imparts its emulsifying properties.
It is important to note that while the chemically correct molecular formula for the monoester of stearic acid and 1,2-propanediol is C₂₁H₄₂O₃, various chemical databases may list alternative formulas such as C₂₁H₄₄O₄.[1][2] This discrepancy often arises from commercial preparations that may contain mixtures of mono- and diesters, as well as unreacted glycols. This guide will refer to the properties of the purified monoester.
The key physical and chemical properties of 2-hydroxypropyl stearate are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxypropyl octadecanoate | - |
| Synonyms | Propylene glycol monostearate, PGMS | [3][4] |
| CAS Number | 1323-39-3 | [5] |
| Molecular Formula | C₂₁H₄₂O₃ | [1][5] |
| Molecular Weight | 342.56 g/mol | [5] |
| Appearance | White to cream-colored waxy solid, beads, or flakes | [4] |
| Melting Point | 35 - 48 °C | [5] |
| Boiling Point | 447.7 ± 18.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Flash Point | 166.7 ± 14.0 °C | [2] |
| LogP (Octanol/Water) | 8.20 | [5] |
| Solubility | Soluble in organic solvents like ethanol; insoluble in water but can be dispersed in hot water.[1] | [1] |
Experimental Protocols
Synthesis: Direct Esterification
The most common industrial method for synthesizing 2-hydroxypropyl stearate is the direct esterification of stearic acid with 1,2-propanediol.[6] This process typically employs a catalyst and heat to drive the reaction towards the formation of the monoester.
Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
1,2-Propanediol (Propylene Glycol, C₃H₈O₂)
-
Base Catalyst (e.g., Sodium Carbonate, Potassium Hydroxide) or Acid Catalyst (e.g., p-Toluenesulfonic acid)[1][6]
-
Phosphoric Acid (for neutralization if using a base catalyst)[6]
-
Inert gas (e.g., Nitrogen)
Protocol:
-
Preparation: Stearic acid is melted, and 1,2-propanediol is preheated. Both reactants are filtered to remove impurities.[6]
-
Reaction Setup: A molar excess of 1,2-propanediol is charged into a reactor equipped with a stirrer, thermometer, and vacuum line under a nitrogen atmosphere.
-
Catalysis: The selected base or acid catalyst is added to the reactor, and the mixture is stirred.[6]
-
Esterification: Stearic acid is pumped into the reactor. The temperature is raised to 160-180°C, and a vacuum of 0.06-0.08 MPa is applied to facilitate the removal of water, a byproduct of the reaction. The reaction proceeds for 2-4 hours.[6]
-
Neutralization: After the reaction is complete (monitored by acid value titration), the mixture is cooled to 140-150°C. If a base catalyst was used, phosphoric acid is added to neutralize it.[6]
-
Purification: The resulting crude ester undergoes distillation to separate the pure 2-hydroxypropyl stearate from unreacted starting materials and byproducts like diesters.[6] Commercial products may have purities upwards of 99%.[6]
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of 2-hydroxypropyl stearate. Due to its relatively low volatility, a derivatization step is often employed to convert it into a more volatile analyte for gas-phase analysis.
Materials:
-
2-Hydroxypropyl stearate sample
-
Solvent (e.g., Hexane)
-
Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or transesterification agent (e.g., 2% sulfuric acid in methanol)[7][8]
-
Internal Standard
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)[9]
Protocol:
-
Sample Preparation (Derivatization):
-
An accurately weighed sample of 2-hydroxypropyl stearate is dissolved in a suitable solvent.
-
The derivatizing agent (e.g., BSTFA) is added. The reaction mixture is heated (e.g., at 80°C) to convert the hydroxyl group to a volatile trimethylsilyl (B98337) (TMS) ether.[8]
-
Alternatively, transesterification can be performed to convert the ester into its corresponding fatty acid methyl ester (FAME), which is highly volatile.[7]
-
-
GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into the GC-MS.
-
GC Conditions: The sample is separated on a capillary column (e.g., HP-5MS) using a temperature program. A typical program might start at 80°C, ramp up to 280-300°C, and hold to ensure elution of the analyte.[9][10]
-
MS Conditions: The separated components are ionized (typically by electron impact, EI) and detected by the mass spectrometer. The instrument can operate in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[9][10]
-
-
Data Analysis:
-
The retention time of the derivatized analyte is used for identification against a known standard.
-
The mass spectrum, showing a unique fragmentation pattern, confirms the identity of the compound.
-
Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
-
Role in Drug Development and Formulations
In the pharmaceutical industry, 2-hydroxypropyl stearate is not an active pharmaceutical ingredient (API) but functions as an inactive ingredient, or excipient.[11][12] Excipients are crucial components that facilitate the manufacturing process, ensure the stability and bioavailability of the API, and improve patient acceptability.[13]
The primary functions of 2-hydroxypropyl stearate in pharmaceutical formulations include:
-
Emulsifier: Its amphiphilic nature allows it to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions, which is essential for creams, lotions, and some liquid oral dosage forms.[14]
-
Stabilizer: It helps to maintain the physical integrity of formulations, preventing the separation of different phases and ensuring a uniform distribution of the API.[3][14]
-
Lubricant: In the manufacturing of solid dosage forms like tablets and capsules, it can be used to reduce friction between the powder blend and the manufacturing equipment (e.g., tablet press dies and punches), ensuring smooth operation.[15][16]
-
Emollient and Thickening Agent: In topical formulations, it provides a lubricating and moisturizing effect on the skin and contributes to the desired viscosity of creams and ointments.[1]
Biological Activity and Signaling Pathways
A thorough review of scientific literature and toxicological databases indicates that 2-hydroxypropyl stearate is considered a biochemically inert substance with a high safety profile. Its oral LD50 in mice is reported to be 26 g/kg, indicating very low acute toxicity.[5] Safety assessments have concluded that propylene glycol esters, including the stearate form, are safe for use in cosmetic and pharmaceutical applications at current concentrations.[17]
There is currently no published evidence to suggest that 2-hydroxypropyl stearate possesses intrinsic pharmacological activity or interacts with specific biological signaling pathways. Its function in a biological context is limited to its role as a carrier or formulation aid, where it is designed to be non-reactive and facilitate the delivery of the API. Therefore, no signaling pathway diagrams can be generated.
Conclusion
2-Hydroxypropyl stearate is a well-characterized fatty acid ester with defined physicochemical properties that make it a versatile and valuable excipient in drug development. Standardized protocols for its industrial synthesis and analytical characterization by methods such as GC-MS are well-established. Its primary role is to enhance the manufacturability, stability, and performance of pharmaceutical dosage forms, particularly as an emulsifier and lubricant. The existing body of scientific evidence supports its safety and confirms its status as a non-pharmacologically active ingredient.
References
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- 3. Propylene Glycol Monostearate Uses in Foods [cnchemsino.com]
- 4. PROPYLENE GLYCOL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]
- 5. 2-Hydroxypropyl stearate | CAS#:1323-39-3 | Chemsrc [chemsrc.com]
- 6. CN105152929B - A kind of propylene glycol monostearate and its industrial process and application - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. lipidmaps.org [lipidmaps.org]
- 11. contractpharma.com [contractpharma.com]
- 12. pharmafocuseurope.com [pharmafocuseurope.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. mondstar.com [mondstar.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
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- 17. cir-safety.org [cir-safety.org]
